molecular formula C13H10N2S B15075908 2-(1H-Benzo[d]imidazol-2-yl)benzenethiol CAS No. 5918-45-6

2-(1H-Benzo[d]imidazol-2-yl)benzenethiol

Cat. No.: B15075908
CAS No.: 5918-45-6
M. Wt: 226.30 g/mol
InChI Key: PDIXBYFWGXOMSE-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazol-2-yl)benzenethiol is a heterocyclic compound that features a benzimidazole ring fused with a benzene ring and a thiol group. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)benzenethiol typically involves the reaction of o-phenylenediamine with an aromatic aldehyde in the presence of sulfur and N,N-dimethylformamide. This reaction forms the benzimidazole ring, and subsequent reactions introduce the thiol group . The reaction conditions are generally mild, and the process can be carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzo[d]imidazol-2-yl)benzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form benzimidazole derivatives.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Disulfides.

    Reduction: Benzimidazole derivatives.

    Substitution: Alkylated benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)benzenethiol involves its interaction with molecular targets such as protein kinases. The compound can inhibit the activity of these enzymes, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The thiol group plays a crucial role in binding to the active site of the target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Benzo[d]imidazol-2-yl)benzenethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science.

Properties

CAS No.

5918-45-6

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)benzenethiol

InChI

InChI=1S/C13H10N2S/c16-12-8-4-1-5-9(12)13-14-10-6-2-3-7-11(10)15-13/h1-8,16H,(H,14,15)

InChI Key

PDIXBYFWGXOMSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)S

Origin of Product

United States

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